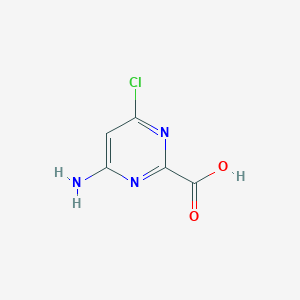![molecular formula C13H12N2 B12973171 2-Ethyl-1H-naphtho[2,3-D]imidazole](/img/structure/B12973171.png)
2-Ethyl-1H-naphtho[2,3-D]imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-1H-naphtho[2,3-D]imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science. The structure of this compound consists of a naphthalene ring fused with an imidazole ring, with an ethyl group attached to the imidazole nitrogen.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1H-naphtho[2,3-D]imidazole typically involves the condensation of 2,3-diaminonaphthalene with an appropriate aldehyde. The reaction is carried out under acidic conditions, often using acetic acid as a solvent. The reaction mixture is heated to facilitate the formation of the imidazole ring. The general reaction scheme is as follows:
2,3-diaminonaphthalene+Aldehyde→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethyl-1H-naphtho[2,3-D]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroimidazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the naphthalene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents such as halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted naphtho[2,3-D]imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-1H-naphtho[2,3-D]imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of dyes, pigments, and functional materials.
Wirkmechanismus
The mechanism of action of 2-Ethyl-1H-naphtho[2,3-D]imidazole involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various pathways, leading to its diverse biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Substituted-1-(2-morpholinoethyl)-1H-naphtho[2,3-D]imidazole-4,9-diones: These compounds have similar structural features but differ in their substituents, leading to variations in their biological activities.
2-Aryl-1H-naphtho[2,3-D]imidazole: These derivatives have aryl groups attached to the imidazole ring, which can influence their chemical and biological properties.
Uniqueness
2-Ethyl-1H-naphtho[2,3-D]imidazole is unique due to its specific ethyl substitution, which can affect its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for targeted research and applications.
Eigenschaften
Molekularformel |
C13H12N2 |
|---|---|
Molekulargewicht |
196.25 g/mol |
IUPAC-Name |
2-ethyl-1H-benzo[f]benzimidazole |
InChI |
InChI=1S/C13H12N2/c1-2-13-14-11-7-9-5-3-4-6-10(9)8-12(11)15-13/h3-8H,2H2,1H3,(H,14,15) |
InChI-Schlüssel |
BAWAHZPNWYHRPE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC2=CC3=CC=CC=C3C=C2N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-(5-fluoropyrimidin-2-yl)-4-methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B12973119.png)








![7-Chloro-5-(6-phenylpyridin-2-yl)thiazolo[4,5-d]pyrimidine](/img/structure/B12973167.png)
